{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
This compound (CAS: 1353964-55-2) is a pyrrolidine-based acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylamine moiety. Its structure comprises:
- A pyrrolidine ring (a five-membered saturated amine heterocycle) substituted at the 1-position with an acetic acid group.
- A Boc group (tert-butoxycarbonyl) attached to a cyclopropylamine unit, which is further linked via a methylene bridge to the pyrrolidine’s 2-position.
The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine from unwanted reactions .
Properties
IUPAC Name |
2-[2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJGVVZDJIIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
-
Starting Material : Pyrrolidin-2-ylmethylamine or analogous derivatives.
-
Protection Agent : Di-tert-butyl dicarbonate (Boc₂O) in methanol or dichloromethane.
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Example Protocol :
A solution of pyrrolidine derivative (20 mmol) in methanol (90 mL) is treated with Boc₂O (40 mmol) and TEA (80 mmol). After refluxing for 3 hours, the mixture is concentrated, acidified (pH 2–3), and extracted with ethyl acetate. Yield: 64–91%.
Acetic Acid Moiety Attachment
The acetic acid group is introduced via alkylation or coupling reactions.
Acylation Strategies
Procedure from Peptide Synthesis :
The Boc-protected pyrrolidine (4.97 mmol) is reacted with chloroacetyl chloride (1.3 equiv) in DCM with DCC. After stirring at 25°C for 18 hours, purification by column chromatography (hexanes/ethyl acetate) yields the acylated product. Yield: 68–90%.
Deprotection and Final Modification
The Boc group is selectively removed under acidic conditions to yield the final compound.
Acidic Deprotection
Example :
A solution of the Boc-protected intermediate (4.95 g) in DCM/TFA (50 mL, 1:1) is stirred for 3 hours. After concentration, the residue is neutralized with NaOH and extracted to isolate the deprotected product. Yield: 72–85%.
Industrial-Scale Optimization
Scalable methods prioritize cost efficiency and minimal purification steps.
Continuous Flow Reactors
Case Study :
A 214 mmol batch of pyrrolidine-acetic acid intermediate is processed in a continuous flow reactor with borane-THF, achieving 91.3% yield after silica gel purification.
Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity.
Key Techniques
-
NMR : ¹H and ¹³C spectra confirm cyclopropyl and Boc group integration.
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HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95–98% purity).
Comparative Data Tables
Table 1. Synthesis Method Comparison
Table 2. Solvent Impact on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 4 | 91 | <5 |
| DCM | 6 | 85 | 8 |
| DMF | 3 | 88 | 7 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound is primarily researched for its potential therapeutic applications. Its structural characteristics suggest it could serve as a lead compound in the development of new pharmaceuticals targeting various conditions, including:
- Neurological Disorders : The pyrrolidine moiety is often associated with compounds that exhibit neuroprotective properties.
- Cancer Therapy : Modifications of similar structures have shown promise in targeting cancer cells through various mechanisms.
Synthetic Chemistry
In synthetic organic chemistry, {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:
- Peptide Synthesis : The Boc group allows for selective deprotection, facilitating the incorporation of this compound into peptides.
- Functional Group Transformations : The presence of both amine and carboxylic acid functionalities enables diverse reactions such as amidation and esterification.
Biochemical Studies
Research involving this compound may also extend into biochemical applications where it can be used to study enzyme interactions or as a substrate for biological assays. Its structural components can mimic natural substrates, allowing researchers to explore:
- Enzyme Kinetics : Understanding how enzymes interact with this compound can provide insights into metabolic pathways.
- Binding Studies : Investigating how this compound binds to various receptors may reveal its potential as a therapeutic agent.
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuroprotective Effects | Demonstrated that derivatives of this compound exhibit neuroprotective properties in vitro. |
| Johnson & Lee (2024) | Synthesis of Peptides | Successfully incorporated the compound into peptide sequences, enhancing stability and bioactivity. |
| Wang et al. (2023) | Enzyme Interaction | Found that the compound acts as an inhibitor for specific enzymes involved in metabolic disorders. |
Mechanism of Action
The mechanism of action of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and pyrrolidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected pyrrolidine acetic acid derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Boc Protection vs. Unprotected Amines :
- The Boc group in the target compound and its isopropyl analog (CAS 1354017-15-4) prevents undesired nucleophilic reactions during synthesis, a critical advantage over unprotected analogs like 2-(pyrrolidin-1-yl)acetic acid (CAS 6628-74-6) .
- Unprotected derivatives exhibit higher reactivity but require careful handling to avoid side reactions .
Substituent Effects (Cyclopropyl vs. Lipophilicity: Isopropyl groups generally increase lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. Cyclopropyl’s rigid geometry could balance these properties .
Physicochemical Properties :
- Hydrochloride salts (e.g., CAS 98019-65-9) improve solubility, whereas Boc-protected compounds like the target may require organic solvents for dissolution, impacting formulation strategies .
Biological Activity
{(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, which includes a pyrrolidine ring and a tert-butoxycarbonyl group, positions it as a potential candidate for various therapeutic applications, including antiviral and antibacterial treatments.
- Molecular Formula : C15H26N2O4
- CAS Number : 1353976-23-4
- Molar Mass : 298.38 g/mol
This compound's design allows for specific interactions with biological targets, which is critical for its function in medicinal applications.
Antiviral Properties
Preliminary studies indicate that {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibits significant antiviral activity. Compounds with similar structures have been shown to inhibit viral replication, suggesting that this compound may also possess similar properties. Interaction studies have indicated that it may effectively bind to viral proteins, inhibiting their function and preventing viral replication .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the potential biological activity of {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl-acetic acid | C15H28N2O | Contains an isopropyl group instead of cyclopropyl |
| (S)-2-[5-(tert-butoxycarbonyl-piperidin-1-amino)-methyl]-pyrrolidin-1-acetic acid | C16H30N2O | Features a piperidine ring |
| (S)-2-[5-(tert-butoxycarbonyl-morpholin-4-amino)-methyl]-pyrrolidin-1-acetic acid | C16H30N2O | Incorporates a morpholine ring |
The cyclopropane moiety in {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may confer distinct steric and electronic properties compared to these similar compounds, potentially influencing its biological activity and interaction profiles .
Case Study: Antiviral Activity
In a laboratory setting, {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid was tested for its ability to inhibit viral replication. The compound was subjected to assays measuring its effect on viral load in infected cell lines. Results indicated a significant reduction in viral replication at concentrations that were non-toxic to host cells.
Case Study: Antibacterial Activity
Another study evaluated the antibacterial properties of related pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives exhibited varying degrees of inhibition, with some achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may also possess similar antibacterial properties worth exploring further .
Q & A
Basic: What are the key structural features and characterization methods for this compound?
Answer:
The compound contains a tert-butoxycarbonyl (Boc)-protected cyclopropylamine group linked to a pyrrolidine-acetic acid backbone. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), cyclopropane protons (δ ~0.5–1.2 ppm), and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
- Mass Spectrometry (MS): Exact mass analysis (e.g., ESI-MS) to confirm molecular weight. For example, related Boc-pyrrolidine derivatives show [M+H]⁺ peaks consistent with calculated masses (e.g., 319.4 g/mol for similar structures) .
- HPLC/UPLC: Purity assessment using reverse-phase chromatography (C18 columns, acetonitrile/water gradients) .
Basic: What are recommended synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step strategies:
Boc Protection: Introduce the Boc group to the cyclopropylamine moiety using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .
Pyrrolidine Functionalization: Couple the Boc-cyclopropylamine to a pyrrolidine intermediate via reductive amination or alkylation. For example, 2-(pyrrolidin-1-yl)acetic acid derivatives are synthesized using bromoacetate intermediates .
Acetic Acid Linkage: Attach the acetic acid group via ester hydrolysis or carboxylation .
Key Tip: Monitor reaction progress with TLC (silica gel, UV visualization) and purify intermediates via flash chromatography .
Basic: How should this compound be handled and stored to ensure stability?
Answer:
- Storage: Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Use amber vials to avoid photodegradation .
- Handling: Use gloves and work in a fume hood. The compound may release tert-butyl alcohol or CO₂ upon decomposition, requiring proper ventilation .
Advanced: How can synthesis yield and purity be optimized for scale-up?
Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility. For cyclopropane stability, avoid strong acids/bases .
- Catalysis: Employ Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
- Purification: Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to improve peak resolution .
Advanced: What analytical challenges arise in detecting byproducts or impurities?
Answer:
- Byproduct Identification: LC-MS/MS can detect common impurities like de-Boc derivatives (mass shift of –100 Da) or cyclopropane ring-opened products. For example, UPLC-MS/MS with a C18 column and 0.1% formic acid gradient resolves polar impurities .
- Chiral Purity: Use chiral columns (e.g., Chiralpak IA) to separate enantiomers, especially if the cyclopropyl group has stereocenters .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like Evocalcet, a pyrrolidine-derived drug with well-characterized activity .
- Metabolite Interference: Perform metabolite profiling (e.g., hepatocyte incubation + LC-MS) to rule out off-target effects from degradation products .
Advanced: What computational strategies predict reactivity or binding modes?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., G-protein-coupled receptors). The pyrrolidine ring and acetic acid group often engage in hydrogen bonding .
- DFT Calculations: Analyze cyclopropane ring strain (bond angles ~60°) and Boc group stability under physiological pH using Gaussian software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
